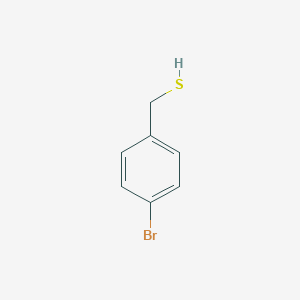

4-Bromobenzyl mercaptan

Übersicht

Beschreibung

4-Bromobenzyl mercaptan, also known as (4-bromophenyl)methanethiol, is an organic compound with the molecular formula C7H7BrS. It is characterized by the presence of both bromine and thiol functional groups. This compound is typically a colorless to pale yellow liquid and is known for its applications in organic synthesis .

Wirkmechanismus

Target of Action

4-Bromobenzyl mercaptan is a chemical compound with the linear formula BrC6H4CH2SH . .

Mode of Action

It is known that it can be used to synthesize 4-bromotoluene via desulfurization with molybdenum hexacarbonyl [mo(co)6] in tetrahydrofuran .

Biochemical Pathways

Its role in the synthesis of 4-bromotoluene suggests it may be involved in reactions related to desulfurization .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . This suggests that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability.

Result of Action

Its role in the synthesis of 4-bromotoluene suggests it may contribute to the formation of this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromobenzyl mercaptan can be synthesized through the reaction of 4-bromobenzyl chloride with sodium hydrosulfide in an aqueous medium. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures. The reaction can be represented as follows:

C6H4BrCH2Cl+NaHS→C6H4BrCH2SH+NaCl

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and better control over reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromobenzyl mercaptan undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding benzyl mercaptan.

Common Reagents and Conditions:

Desulfurization: Molybdenum hexacarbonyl in tetrahydrofuran can be used to desulfurize this compound to form 4-bromotoluene.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.

Major Products Formed:

4-Bromotoluene: Formed through desulfurization.

Disulfides and Sulfonic Acids: Formed through oxidation of the thiol group.

Wissenschaftliche Forschungsanwendungen

4-Bromobenzyl mercaptan has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Material Science: It is used in the preparation of functionalized materials for various applications.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromobenzyl mercaptan

- 4-Methoxythiophenol

- 4-Chlorobenzenemethanethiol

- Benzyl mercaptan

- 4′-Bromo-4-mercaptobiphenyl

Comparison: 4-Bromobenzyl mercaptan is unique due to the presence of both bromine and thiol functional groups, which provide it with distinct reactivity patterns. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

4-Bromobenzyl mercaptan (C7H7BrS), also known by its CAS registry number 19552-10-4, is an organosulfur compound characterized by a bromobenzyl group attached to a thiol functional group. This compound has garnered attention for its potential biological activities, particularly in toxicity studies and its interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity profile, biochemical interactions, and potential therapeutic implications.

- Molecular Formula : C7H7BrS

- Appearance : Colorless to pale yellow liquid

- Odor : Distinctive, often described as unpleasant

Toxicity Profile

This compound exhibits significant toxicity, classified as harmful if swallowed and capable of causing skin irritation upon contact. The compound's toxicological effects can be summarized as follows:

| Toxicity Aspect | Description |

|---|---|

| Acute Toxicity | Harmful if ingested; may cause respiratory issues. |

| Skin Irritation | Causes irritation on contact. |

| Potential Hazards | Similar hazards to other thiols, including oxidative stress. |

The toxicity of this compound suggests that it can interact adversely with cellular components, potentially leading to oxidative stress and other biochemical disruptions. These interactions necessitate careful handling in laboratory settings.

While specific research on the mechanisms of action for this compound is limited, its structural similarities to other thiols indicate potential pathways for biological activity:

- Oxidative Stress : Thiols are known to participate in redox reactions, which can lead to oxidative stress within cells.

- Protein Interactions : The reactive thiol group may interact with proteins, potentially leading to modifications that disrupt normal cellular functions.

Further studies are required to elucidate the precise mechanisms through which this compound exerts its biological effects.

Case Studies and Research Findings

Research findings regarding this compound primarily focus on its toxicity and potential biochemical interactions:

- A study highlighted that compounds with similar structures often exhibit varying degrees of cytotoxicity against human cancer cell lines. While direct studies on this compound are scarce, it is hypothesized that its reactivity may result in significant cytotoxic effects comparable to related compounds .

- The compound's interactions with glutathione (GSH) suggest that it may form conjugates that could influence its pharmacokinetic properties and toxicity outcomes .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Notable Characteristics |

|---|---|---|

| Benzyl mercaptan | C7H8S | Commonly used as a fragrance; less toxic than brominated variants. |

| 2-Bromobenzyl mercaptan | C7H8BrS | Similar reactivity; potential for varied biological activity. |

| 4-Chlorobenzyl mercaptan | C7H7ClS | Exhibits similar biological activity but with chlorine instead of bromine. |

Eigenschaften

IUPAC Name |

(4-bromophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCKXDPCCYHFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297189 | |

| Record name | 4-Bromobenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19552-10-4 | |

| Record name | 19552-10-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromobenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromophenyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-bromobenzyl mercaptan help researchers study drug-induced toxicity?

A1: this compound acts as a reactive metabolite trapping agent. Certain drugs, when metabolized by the body, can form short-lived, reactive intermediates capable of causing cellular damage. 4-BBM effectively "captures" these elusive intermediates by forming stable adducts, allowing researchers to identify their presence and gain insights into the drug's toxicity mechanisms.

Q2: What makes this compound particularly suitable for trapping reactive metabolites?

A2: The structure of this compound contributes to its effectiveness. Its thiol (-SH) group is highly nucleophilic, meaning it readily reacts with electrophilic centers often found in reactive metabolites. This reactivity ensures efficient trapping of these transient species. Additionally, the bromobenzyl moiety provides a characteristic mass signature detectable by analytical techniques like LC-MS/MS, facilitating the identification and characterization of the trapped adducts [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.